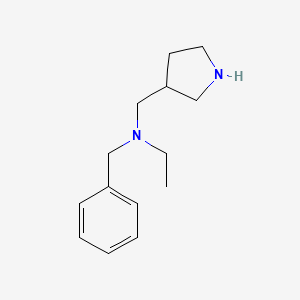

Benzyl-ethyl-pyrrolidin-3-ylmethyl-amine

説明

Benzyl-ethyl-pyrrolidin-3-ylmethyl-amine (CAS: 91189-07-0) is a heterocyclic amine featuring a pyrrolidine ring (5-membered) substituted with benzyl and ethyl groups at the 3-position. Its molecular formula is C15H24N2, yielding a molecular weight of 232.37 g/mol. This compound is categorized under 5-membered heterocycles and has been historically listed in chemical catalogs (e.g., CymitQuimica, Ref: 10-F088066), though it is currently marked as discontinued .

特性

IUPAC Name |

N-benzyl-N-(pyrrolidin-3-ylmethyl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2/c1-2-16(12-14-8-9-15-10-14)11-13-6-4-3-5-7-13/h3-7,14-15H,2,8-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGIIETXEBPAGFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1CCNC1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl-ethyl-pyrrolidin-3-ylmethyl-amine typically involves the construction of the pyrrolidine ring followed by the introduction of the benzyl and ethyl groups. One common method is the cyclization of appropriate precursors under basic or acidic conditions. For example, the reaction of N-benzyl-2-bromoethylamine with a suitable base can lead to the formation of the pyrrolidine ring .

Industrial Production Methods

Industrial production of Benzyl-ethyl-pyrrolidin-3-ylmethyl-amine may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of microwave-assisted organic synthesis (MAOS) has been reported to enhance the efficiency of such reactions .

化学反応の分析

Types of Reactions

Benzyl-ethyl-pyrrolidin-3-ylmethyl-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carbonyls.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups back to alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .

科学的研究の応用

Scientific Research Applications

Benzyl-ethyl-pyrrolidin-3-ylmethyl-amine has multiple applications:

Chemistry

- Building Block : It serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique structure allows for further functionalization and derivatization.

- Reactivity : The compound can undergo various chemical reactions including oxidation, reduction, substitution, and acylation, making it versatile for synthetic chemists.

Biology

- Biological Activity : Research indicates potential interactions with biological targets, particularly in cancer research where it may exhibit cytotoxic effects against specific cancer cell lines.

- Mechanism of Action : The compound's mechanism involves modulation of receptor activities, influencing physiological processes related to cell proliferation and survival.

Medicine

- Therapeutic Potential : Investigations are ongoing regarding its use in treating neurological disorders and other medical conditions. Its structural characteristics suggest possible efficacy as a drug candidate.

- Muscarinic Receptor Antagonism : Studies have shown that similar pyrrolidine derivatives can act as muscarinic receptor antagonists, indicating potential applications in treating respiratory and gastrointestinal disorders .

Anticancer Activity

Recent studies have evaluated the anticancer potential of Benzyl-ethyl-pyrrolidin-3-ylmethyl-amine using various breast cancer cell lines:

| Compound Concentration (µM) | MDA-MB-231 Cell Viability (%) | MCF-7 Cell Viability (%) |

|---|---|---|

| 6.25 | Significant decrease | Minimal effect |

| 25 | Moderate decrease | Moderate decrease |

| 50 | Noticeable decrease | Significant decrease |

| 100 | High decrease | High decrease |

The compound demonstrated significant cytotoxicity against the MDA-MB-231 triple-negative breast cancer cell line at concentrations above 25 µM, suggesting its potential as a therapeutic agent against aggressive breast cancers .

作用機序

The mechanism of action of Benzyl-ethyl-pyrrolidin-3-ylmethyl-amine involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various receptors and enzymes, influencing their activity. For example, docking studies have suggested that similar compounds can bind to the podophyllotoxin pocket of gamma tubulin, indicating potential anticancer activity .

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrrolidine Ring

[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-benzyl-ethyl-amine

- Structure: Pyrrolidine ring with benzyl, ethyl, and an additional 2-aminoethyl group.

- Key Differences: The 2-aminoethyl substituent introduces a secondary amine, enhancing hydrogen-bonding capacity compared to the parent compound. This modification could improve solubility in polar solvents .

- Applications : Likely used in peptide-mimetic drug design due to its dual amine functionality.

[(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-benzyl-methyl-amine (CAS 1270911-03-9)

- Structure : (S)-stereochemistry at the pyrrolidine ring, with methyl instead of ethyl.

- The stereochemistry may influence metabolic stability .

Piperidine-Based Analogs

(3R,4R)-(1-Benzyl-4-methylpiperidin-3-yl)-methylamine

- Structure : Piperidine ring (6-membered) with benzyl and methyl groups at positions 1 and 4, respectively.

- Key Differences : The larger piperidine ring increases conformational flexibility. The 4-methyl group may enhance lipophilicity, affecting blood-brain barrier penetration .

- Synthesis : Involves multi-step reductive amination (), contrasting with simpler routes for pyrrolidine analogs.

N-(1-Benzylpiperidin-4-yl)-3-nitropyridin-2-amine

- Structure : Piperidine ring linked to a nitro-substituted pyridine.

- Molecular weight (312.37 g/mol) is significantly higher than pyrrolidine analogs .

Aromatic and Heteroaromatic Derivatives

1-Benzothiophen-3-yl(pyridin-3-yl)methylamine

Research Implications and Limitations

- Structural Flexibility : Pyrrolidine derivatives offer rigidity suitable for tight receptor binding, while piperidine analogs provide flexibility for conformational adaptation .

- Substituent Effects : Ethyl vs. methyl groups influence steric bulk and metabolic pathways; cyclopropyl or isopropyl substituents (as in ) could further modulate these properties .

- Synthetic Challenges : Piperidine derivatives often require complex multi-step syntheses (e.g., quaternization, reduction) compared to pyrrolidines, impacting scalability .

生物活性

Benzyl-ethyl-pyrrolidin-3-ylmethyl-amine, a compound featuring a pyrrolidine ring, has garnered attention for its potential biological activity and therapeutic applications. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Benzyl-ethyl-pyrrolidin-3-ylmethyl-amine is characterized by its unique structure, which includes a pyrrolidine ring linked to an ethyl group and a benzyl moiety. Its molecular formula is with a molecular weight of approximately 246.35 g/mol. The presence of functional groups such as the amine and the pyrrolidine ring contributes to its reactivity and interaction with biological targets.

The biological activity of Benzyl-ethyl-pyrrolidin-3-ylmethyl-amine is primarily attributed to its interactions with various receptors and enzymes. It may function as an agonist or antagonist at specific receptor sites, influencing neurotransmitter systems and other physiological processes. For instance, studies suggest that similar compounds can bind to the podophyllotoxin pocket of gamma tubulin, indicating potential anticancer activity.

Biological Activities

Research highlights several key areas where Benzyl-ethyl-pyrrolidin-3-ylmethyl-amine exhibits significant biological activity:

- Neurotransmitter Modulation : The compound has been studied for its effects on neurotransmitter systems, particularly in the context of neurological disorders. It shows promise as a lead compound in drug development targeting conditions such as depression and anxiety .

- Anticancer Properties : Preliminary docking studies indicate that Benzyl-ethyl-pyrrolidin-3-ylmethyl-amine may possess anticancer properties by interacting with cellular targets involved in cancer progression.

- Antimicrobial Activity : Some derivatives of pyrrolidine compounds have demonstrated antibacterial effects, suggesting potential applications in treating infections .

Case Studies and Experimental Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。